3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula . This compound features a pyrrolidine-2,5-dione core, which is substituted with a cyclopropylmethylamino group and a 4-methoxyphenyl group. It is primarily studied for its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its unique structural properties and potential applications in drug development.
3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione falls under the category of pyrrolidine derivatives. Pyrrolidine compounds are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.
The synthesis of 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical to optimizing yield and purity. For instance, using solvents like toluene or chloroform at elevated temperatures can enhance reaction rates and yields significantly .
The molecular structure of 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione consists of:
The compound's molecular weight is approximately 278.31 g/mol. Structural analysis techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can provide insights into its three-dimensional conformation and bonding interactions.
3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo several chemical transformations:
The mechanism of action for 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione likely involves its interaction with specific biological targets such as enzymes or receptors. The compound may inhibit certain enzymatic activities or modulate receptor signaling pathways, leading to altered cellular responses. Research into its specific targets is ongoing to elucidate its pharmacological effects .
3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several notable applications:
Pyrrolidine-2,5-dione (succinimide) derivatives represent a historically significant scaffold in medicinal chemistry, originating with early non-steroidal anti-inflammatory drugs such as ethosuximide. The core structure’s conformational rigidity and hydrogen-bonding capacity enable precise interactions with biological targets, particularly central nervous system (CNS) receptors and enzymes. This heterocyclic system facilitates electron delocalization across the dicarbonyl motif, enhancing stability while allowing strategic substitution at the N-1, C-3, and C-4 positions for pharmacological optimization. Over decades, research has evolved from simple alkyl/aryl derivatives to complex hybrids targeting neurological disorders, cancer, and infectious diseases. The integration of cyclic amino groups at C-3—exemplified by the cyclopropylmethylamino moiety in 3-[(cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione—marks a contemporary approach to enhance blood-brain barrier permeability and receptor selectivity [3] [5].
Table 1: Evolution of Pyrrolidine-2,5-dione Derivatives in Drug Discovery
Generation | Representative Derivatives | Primary Targets | Therapeutic Applications |
---|---|---|---|
First | Ethosuximide | T-type calcium channels | Absence seizures |
Second | N-phenylpyrrolidine-2,5-diones | COX enzymes | Inflammation/pain |
Third | 3-Amino substituted derivatives | Kinases/Neurotransmitter receptors | Neurodegenerative disorders |
Current | 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | Synthetic cannabinoid receptors | Neurological modulation (investigational) |
The pharmacological profile of 3-[(cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (CAS 1415719-08-2, C₁₅H₁₈N₂O₃, MW 274.32 g/mol) is dictated by synergistic substituent effects. The cyclopropylmethyl group introduces torsional strain and moderate lipophilicity (LogP ≈ 2.4), promoting van der Waals interactions with hydrophobic binding pockets. Its three-membered ring’s high bond angle distortion enhances binding affinity to G-protein-coupled receptors, notably cannabinoid receptors, by mimicking trans-alkene geometries while resisting metabolic oxidation. Concurrently, the 4-methoxyphenyl ring at N-1 provides electron-donating resonance (+M effect), increasing electron density at the carbonyl groups and influencing π-stacking with aromatic residues in biological targets. This substituent’s planar configuration facilitates penetration into CNS tissue, as evidenced by predictive BBB permeability algorithms [3] [4] [8].
Synthetic accessibility is preserved through classic condensation routes, but stereocontrol at C-3 remains challenging due to racemization risks during nucleophilic amination. X-ray crystallography confirms a twisted "envelope" conformation of the pyrrolidine ring, with the cyclopropylmethylamino group adopting an equatorial orientation to minimize steric clash with the 4-methoxyphenyl ring. Spectroscopic data (¹H NMR, DMSO-d₆): δ 0.20–0.45 (m, 4H, cyclopropyl CH₂), 1.05 (m, 1H, cyclopropyl CH), 2.90 (d, 2H, NCH₂), 3.75 (s, 3H, OCH₃), 4.15 (t, 1H, C₃-H), 6.95–7.85 (m, 4H, Ar-H) [3] [4].
Table 2: Electronic and Steric Contributions of Key Substituents
Substituent | Electronic Effect | Lipophilicity (LogP) | Conformational Impact |
---|---|---|---|
Cyclopropylmethylamino | Moderate +I effect | +1.8 | Axial strain enhances receptor fit |
4-Methoxyphenyl | Strong +M effect | +1.2 | Planarity aids π-stacking |
Pyrrolidine-2,5-dione | Electron-withdrawing | -0.7 | Rigid scaffold orientation |
Despite its promising structure, 3-[(cyclopopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione exemplifies unresolved challenges in heterocyclic drug design. Key gaps include:
These gaps underscore the need for robust structure-activity relationship (SAR) studies to elucidate substituent effects on selectivity and efficacy.
Table 3: Critical Research Gaps and Proposed Approaches
Research Gap | Current Status | Recommended Methodology |
---|---|---|
CB₁/CB₂ receptor affinity | Computational predictions only | Radioligand competitive binding assays |
Metabolic pathways | No in vitro data | LC-MS characterization of CYP metabolites |
Enantiomer-specific activity | Racemic material studied | Chiral resolution & in vivo screening |
Off-target effects (kinases, etc.) | Unassessed | High-throughput target profiling |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: